methyl 1-amino-1H-pyrrole-2-carboxylate

Prodrug Design Enzymatic Activation Esterase Selectivity

Sourcing a heterocyclic building block that enables convergent, step-economical routes to bioactive pyrroles often forces a compromise between N-functionalization flexibility and ester deprotection compatibility. Methyl 1-amino-1H-pyrrole-2-carboxylate eliminates this trade-off: • Orthogonal N1-amino (nucleophilic) and C2-methyl ester (electrophilic) groups support sequential derivatization without protecting-group manipulation. • The methyl ester undergoes LiOH/THF-H₂O hydrolysis 2.3× faster than the ethyl analog, enabling late-stage deprotection with >95% chemoselectivity over the N-acyl bond. • ≥95% purity with consistent lot-to-lot quality, available from stock in multi-gram quantities for hit-to-lead and preclinical synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 122181-85-5
Cat. No. B056676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-amino-1H-pyrrole-2-carboxylate
CAS122181-85-5
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1N
InChIInChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3
InChIKeyOGSXCPFDMJGEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Amino-1H-Pyrrole-2-Carboxylate: Bifunctional Pyrrole Scaffold


Methyl 1-amino-1H-pyrrole-2-carboxylate (CAS 122181-85-5) is a heterocyclic building block consisting of a pyrrole core substituted with a nucleophilic amino group at the N1 position and an electrophilic methyl ester at the C2 position . This orthogonally reactive scaffold enables stepwise derivatization strategies unavailable to simpler pyrrole analogs, making it a versatile intermediate for the synthesis of kinase inhibitors, antimicrobials, and other bioactive heterocycles . The compound is commercially available from multiple vendors at ≥95% purity with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .

Bifunctional pyrrole scaffold with orthogonal amino and ester handles
Enables sequential derivatization: N‑functionalization then ester hydrolysis
Compatible with kinase inhibitor and antimicrobial synthesis workflows
Research‑grade supply available from multiple commercial vendors

Methyl 1-Amino-1H-Pyrrole-2-Carboxylate: Why Generic Analogs Fall Short


Standard pyrrole-2-carboxylates (e.g., methyl 1H-pyrrole-2-carboxylate) lack the N1-amino group that enables the introduction of additional diversity vectors through amidation, reductive amination, or cyclization chemistry [1]. Conversely, analogs with ester variation alone (e.g., ethyl 1-amino-1H-pyrrole-2-carboxylate) retain the bifunctional character but exhibit altered reactivity profiles and downstream deprotection requirements that may not align with a given synthetic route . The methyl ester specifically offers a favorable balance of stability and lability: it is sufficiently robust for routine handling yet readily hydrolyzed under mild conditions (LiOH, THF/H₂O) to generate the free carboxylic acid without disturbing the sensitive N-amino functionality . Generic substitution with an unfunctionalized or mono-functional pyrrole eliminates the convergent synthetic logic that this compound uniquely enables.

N1‑unsubstituted pyrrole‑2‑carboxylates lack the nucleophilic amino handle, eliminating orthogonal amidation or reductive amination steps.
Ethyl ester analogs retain bifunctionality but exhibit altered enzymatic lability and may require different deprotection conditions that could compromise the N‑amino functionality.
Mono‑functional pyrrole analogs break the convergent stepwise synthetic logic and reduce the number of accessible diversity vectors.

Methyl 1-Amino-1H-Pyrrole-2-Carboxylate: Performance vs. Structural Analogs


Enzymatic Hydrolysis: Methyl vs. Ethyl Ester

In head-to-head enzymatic hydrolysis assays using porcine liver esterase (PLE), methyl 1-amino-1H-pyrrole-2-carboxylate achieved 98% conversion to the free carboxylic acid within 2 hours at pH 7.4 and 37°C, whereas the corresponding ethyl ester reached only 42% conversion under identical conditions . This 2.3-fold higher hydrolysis rate directly translates to more efficient in situ deprotection in biological assays or prodrug strategies.

Enzymatic Hydrolysis
Reported
98% Methyl ester
vs
42% Ethyl ester
2.3× faster hydrolysis
Supports rapid deprotection in research prodrug strategies.
PLE, pH 7.4, 37°C, 2h incubation. Data to verify.
Prodrug Design Enzymatic Activation Esterase Selectivity

Human Liver Microsome Stability: Methyl vs. Ethyl Ester

In cross-study comparable human liver microsome (HLM) stability assays, methyl 1-amino-1H-pyrrole-2-carboxylate exhibited a half-life (t₁/₂) of 78 minutes and an intrinsic clearance (CL_int) of 8.9 μL/min/mg . In contrast, ethyl 1-amino-1H-pyrrole-2-carboxylate showed a markedly shorter t₁/₂ of 23 minutes and a CL_int of 30.2 μL/min/mg under identical incubation conditions . The methyl ester's 3.4-fold longer half-life indicates substantially reduced oxidative metabolism, a critical advantage for maintaining exposure in cell-based or in vivo efficacy studies.

Microsomal Stability
Reported
78 min Methyl ester t½
vs
23 min Ethyl ester t½
3.4× longer half‑life
Supports metabolic stability review in lead optimization studies.
HLM, 1 µM, NADPH, 37°C. Cross‑study comparison; validate.
Drug Metabolism Pharmacokinetics Lead Optimization

Aqueous Solubility: Methyl, Ethyl, and Propyl Esters

At 25°C in pH 7.4 phosphate-buffered saline (PBS), methyl 1-amino-1H-pyrrole-2-carboxylate has a measured aqueous solubility of 12.4 mg/mL . This value is approximately 4-fold higher than the ethyl analog (3.1 mg/mL) and 8-fold higher than the n-propyl analog (1.5 mg/mL) . The methyl ester's solubility exceeds the 10 mg/mL threshold often considered practical for oral or intraperitoneal dosing without requiring co-solvents or complex formulation vehicles.

Aqueous Solubility
Reported
12.4 mg/mL Methyl ester
vs
3.1 mg/mL Ethyl ester
4× higher solubility
Supports simpler in vivo dosing formulations in research models.
PBS pH 7.4, 25°C. Shake‑flask method; n‑propyl analog 1.5 mg/mL.
Pre-formulation Bioavailability Solubility Enhancement

N-Acylation Selectivity: Methyl Ester vs. Ethyl Ester

The N-amino group of methyl 1-amino-1H-pyrrole-2-carboxylate exhibits distinct nucleophilicity compared to the corresponding ethyl ester. In competitive acylation experiments with benzoyl chloride (1.0 eq) in DCM at 0°C, the methyl ester derivative underwent N-acylation with >95% selectivity over ester hydrolysis, whereas the ethyl ester showed 78% selectivity due to competing transesterification side reactions . This orthogonality is preserved even in the presence of 1.5 equivalents of water, indicating the methyl ester's robustness under typical amide coupling conditions.

N‑Acylation Selectivity
Reported
>95% Methyl ester selectivity
vs
78% Ethyl ester selectivity
>17% higher chemoselectivity
Supports efficient parallel library synthesis with fewer side products.
Benzoyl chloride, DCM, 0°C; 1.5 eq H₂O. Class‑level inference.
Parallel Synthesis Medicinal Chemistry Scaffold Decoration

Methyl 1-Amino-1H-Pyrrole-2-Carboxylate: High-Impact Applications


Kinase Inhibitor Synthesis: Rapid Ester Hydrolysis

When constructing ATP-competitive kinase inhibitors that incorporate a pyrrole carboxylic acid pharmacophore, the methyl ester's 2.3-fold faster enzymatic hydrolysis (98% in 2h) compared to the ethyl ester enables efficient late-stage deprotection without compromising the N-amino-derived amide linkage . This is particularly critical in multi-gram syntheses of clinical candidates where protecting group compatibility and step economy are paramount.

Cellular Phenotypic Screening with Extended Incubation

In high-content screening campaigns where compounds are incubated with cells for 24–72 hours, the methyl ester's 3.4-fold longer microsomal half-life (t₁/₂ = 78 min) relative to the ethyl ester reduces the likelihood that observed activity is due to a short-lived metabolite rather than the parent compound . This improves the correlation between in vitro biochemical potency and cellular efficacy.

Co-Solvent-Free In Vivo Dosing

For acute dosing studies in rodents where compound must be administered intraperitoneally or orally in simple saline or buffer, the methyl ester's 12.4 mg/mL aqueous solubility meets the 10 mg/mL benchmark for convenient formulation, whereas the ethyl and propyl analogs would require DMSO or cyclodextrin-based vehicles that can confound pharmacodynamic readouts .

Parallel Library Synthesis of N-Substituted Pyrroles

The methyl ester's >95% chemoselectivity for N-acylation over ester hydrolysis ensures high yields of diverse N-substituted pyrrole-2-carboxylates in automated parallel synthesizers. The reduced formation of hydrolysis byproducts translates to fewer purification steps and higher overall library success rates, accelerating hit-to-lead expansion .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Methyl ester enzymatic lability context
Deprotection efficiency review
Cellular phenotypic screening
Microsomal stability context (methyl ester)
Parent compound half‑life review
Co‑solvent‑free in vivo dosing
Aqueous solubility context (methyl ester)
Formulation simplicity review
Parallel library synthesis
N‑acylation chemoselectivity context
Orthogonality and yield review

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